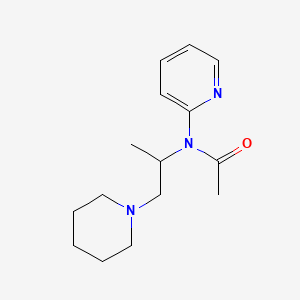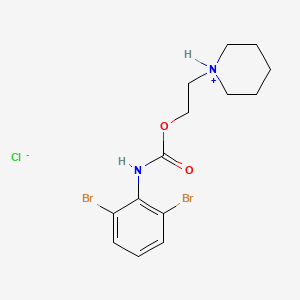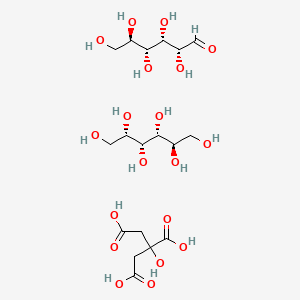
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; 2-hydroxypropane-1,2,3-tricarboxylic acid; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a complex organic molecule with multiple functional groups It is composed of three distinct parts: a hexane-1,2,3,4,5,6-hexol, a hydroxypropane-tricarboxylic acid, and a pentahydroxyhexanal
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol typically involves the reduction of glucose or other hexose sugars. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas. The hydroxypropane-tricarboxylic acid component can be synthesized through the oxidation of glycerol using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3). The pentahydroxyhexanal part is usually derived from the oxidation of hexose sugars using mild oxidizing agents like bromine water or periodic acid (HIO4).
Industrial Production Methods
Industrial production of this compound may involve the fermentation of biomass to produce the hexane-1,2,3,4,5,6-hexol component, followed by chemical synthesis of the hydroxypropane-tricarboxylic acid and pentahydroxyhexanal components. The processes are optimized for high yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group in the pentahydroxyhexanal component to a primary alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3), bromine water, periodic acid (HIO4).
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary alcohols.
Substitution: Ethers, esters.
科学的研究の応用
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical products.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, the hexane-1,2,3,4,5,6-hexol component can act as an osmoprotectant, stabilizing cellular structures under stress conditions. The hydroxypropane-tricarboxylic acid part can chelate metal ions, influencing enzymatic activities. The pentahydroxyhexanal component can participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Sorbitol: Similar to hexane-1,2,3,4,5,6-hexol, used as a sugar substitute and in medical applications.
Citric Acid: Similar to hydroxypropane-tricarboxylic acid, widely used in food and pharmaceutical industries.
Glucose: Similar to pentahydroxyhexanal, a fundamental sugar in metabolism.
Uniqueness
The uniqueness of (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol; 2-hydroxypropane-1,2,3-tricarboxylic acid; (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal lies in its combined structure, which imparts a unique set of chemical and biological properties not found in the individual components alone. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
135429-21-9 |
|---|---|
分子式 |
C18H34O19 |
分子量 |
554.5 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H8O7.C6H14O6.C6H12O6/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*7-1-3(9)5(11)6(12)4(10)2-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;1,3-6,8-12H,2H2/t;3-,4+,5-,6-;3-,4+,5+,6+/m.10/s1 |
InChIキー |
CMCSBODSLUCSCP-QSWWSNBCSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
関連するCAS |
135429-21-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


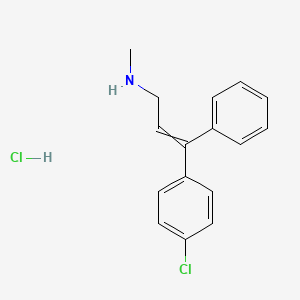


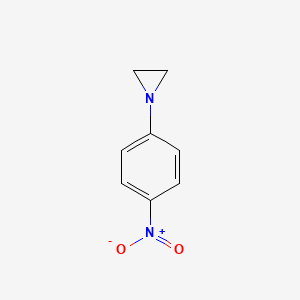
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
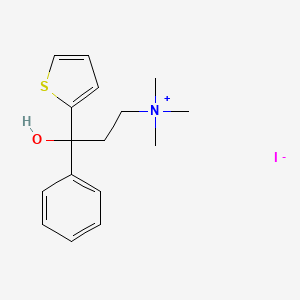
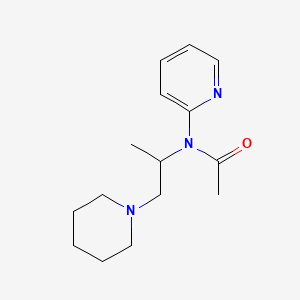
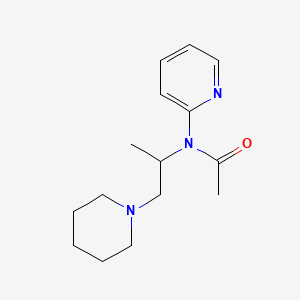
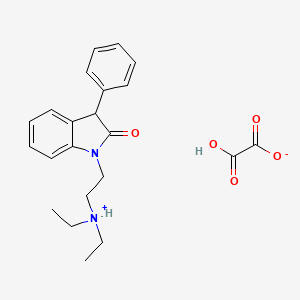
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
